molecular formula H3InP B14241195 Indium--phosphane (1/1) CAS No. 325833-37-2

Indium--phosphane (1/1)

Katalognummer: B14241195
CAS-Nummer: 325833-37-2
Molekulargewicht: 148.816 g/mol
InChI-Schlüssel: FHIVHGIKSGOGRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Indium–phosphane (1/1), chemically identified as indium(III) phosphide (InP), is a binary III-V semiconductor compound with a 1:1 stoichiometric ratio of indium and phosphorus. Its CAS registry number is 22398-80-7, and it is classified under EC number 244-959-5 . The molecular weight of InP is 145.79 g/mol, derived from its formula (InP), where indium (atomic weight ~114.82) and phosphorus (atomic weight ~30.97) combine in equimolar proportions .

InP is primarily used in high-performance optoelectronic devices, including laser diodes, photodetectors, and solar cells, due to its direct bandgap (~1.34 eV at room temperature) and superior electron mobility compared to silicon . According to the safety data sheet (SDS), it is classified as a laboratory chemical and is utilized in the manufacture of advanced semiconductor materials .

Key physical properties include its electron affinity (EA), which has been experimentally determined through multiple studies. Reported EA values for InP range between 1.84 ± 0.01 eV and 1.95 ± 0.05 eV, with an average of 1.88 ± 0.10 eV, as documented by the National Institute of Standards and Technology (NIST) . These variations highlight measurement uncertainties inherent to different experimental setups.

Eigenschaften

CAS-Nummer

325833-37-2

Molekularformel

H3InP

Molekulargewicht

148.816 g/mol

InChI

InChI=1S/In.H3P/h;1H3

InChI-Schlüssel

FHIVHGIKSGOGRH-UHFFFAOYSA-N

Kanonische SMILES

P.[In]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium–phosphane (1/1) can be synthesized through several methods. One common method involves the reaction of white phosphorus with indium iodide at high temperatures (around 400°C). Another method includes the direct combination of purified indium and phosphorus elements at high temperature and pressure. Additionally, the thermal decomposition of a mixture of a trialkyl indium compound and phosphine can also yield indium–phosphane (1/1) .

Industrial Production Methods: In industrial settings, the production of indium–phosphane (1/1) often involves the use of high-purity indium and phosphorus. The process typically includes steps such as zone refining, melting, and leveling to achieve the desired purity levels. Metal-organic and molecular beam epitaxial methods are also employed to develop multilayered structures involving indium–phosphane (1/1) .

Analyse Chemischer Reaktionen

Types of Reactions: Indium–phosphane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acids, resulting in the formation of indium salts and phosphine gas. The compound can also participate in reactions with halogens, leading to the formation of indium halides and phosphorus halides .

Common Reagents and Conditions: Common reagents used in reactions with indium–phosphane (1/1) include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products: The major products formed from reactions involving indium–phosphane (1/1) include indium halides, phosphorus halides, and phosphine gas. These products have various applications in different fields, including materials science and electronics .

Wissenschaftliche Forschungsanwendungen

Indium–phosphane (1/1) has a wide range of applications in scientific research. In the field of chemistry, it is used as a precursor for the synthesis of indium-containing compounds, which are utilized in catalysts and chemical reactions. In biology and medicine, indium–phosphane (1/1) nanoparticles have been investigated for their potential use in biomedical imaging and drug delivery systems .

In the electronics industry, indium–phosphane (1/1) is used in the production of semiconductors, where it helps control the electrical properties of the material. It is also employed in the fabrication of photonic integrated circuits, which are essential for high-speed communication systems .

Wirkmechanismus

The mechanism of action of indium–phosphane (1/1) involves its interaction with various molecular targets and pathways. In the context of semiconductor applications, the compound’s unique crystal structure and high electron mobility enable efficient charge transport and light emission. This makes it an ideal material for optoelectronic devices such as lasers and light-emitting diodes .

In biomedical applications, indium–phosphane (1/1) nanoparticles can interact with biological molecules, facilitating targeted drug delivery and imaging.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, general distinctions can be inferred based on established material science principles:

Table 1: Key Properties of InP vs. Typical III-V Semiconductors

Property InP (This Study) Gallium Arsenide (GaAs) Aluminum Phosphide (AlP)
Bandgap (eV) 1.34 (direct) 1.42 (direct) 2.45 (indirect)
Electron Affinity (eV) 1.84–1.95 ~4.07 ~3.6
Molecular Weight (g/mol) 145.79 144.64 57.96
Primary Applications Optoelectronics High-frequency electronics UV-emitting devices

Key Findings:

Bandgap and Optoelectronic Utility :

  • InP’s direct bandgap is narrower than AlP’s indirect bandgap (~2.45 eV), making InP more suitable for near-infrared applications . GaAs, with a similar direct bandgap (~1.42 eV), competes with InP in telecommunications but lacks comparable electron velocity.

Electron Affinity :

  • InP’s EA (~1.8–1.9 eV) is significantly lower than GaAs (~4.07 eV) and AlP (~3.6 eV), influencing interface band alignment in heterostructure devices .

Thermal and Chemical Stability :

  • InP exhibits higher thermal decomposition resistance compared to AlP, which reacts exothermically with moisture. GaAs, while stable, degrades under high photon flux, limiting its use in high-power lasers.

Limitations of Current Evidence:

For instance:

  • NIST’s dataset exclusively references InP’s EA without cross-comparisons .
  • The SDS from ALADDIN SCIENTIFIC CORPORATION omits safety or reactivity comparisons with analogous compounds .

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